L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester
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Overview
Description
L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester is a derivative of L-Phenylalanine, an essential amino acid. This compound is characterized by the presence of an ethoxycarbonyl group and a sulfonyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester typically involves the reaction of L-Phenylalanine with ethyl chloroformate and sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. Quality control measures are implemented to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive intermediates. These intermediates can modulate cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- L-Phenylalanine ethyl ester
- L-Phenylalanine methyl ester
- 4-nitro-L-phenylalanine derivatives
Uniqueness
L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester is unique due to the presence of both ethoxycarbonyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
81865-25-0 |
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Molecular Formula |
C20H24N2O6S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl (2S)-2-[[4-(ethoxycarbonylamino)phenyl]sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C20H24N2O6S/c1-3-27-19(23)18(14-15-8-6-5-7-9-15)22-29(25,26)17-12-10-16(11-13-17)21-20(24)28-4-2/h5-13,18,22H,3-4,14H2,1-2H3,(H,21,24)/t18-/m0/s1 |
InChI Key |
NUWSYBCZZGWULE-SFHVURJKSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC |
Origin of Product |
United States |
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